molecular formula C11H11N3O B12358176 (1E)-2-(1H-imidazol-2-yl)-1-phenylethanone oxime

(1E)-2-(1H-imidazol-2-yl)-1-phenylethanone oxime

Katalognummer: B12358176
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: WDKJZPYRHWUAOT-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine is a chemical compound with the molecular formula C11H11N3O It is known for its unique structure, which includes an imidazole ring and a phenylethylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine typically involves the condensation of 2-(1H-imidazol-2-yl)-1-phenylethanone with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is relevant in both biological and industrial contexts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: This compound shares the imidazole ring but has a pyridine substituent instead of a phenylethylidene group.

    1-(2-Hydroxyphenyl)-2-(1H-imidazol-2-yl)ethanone: Similar in structure but with a hydroxyphenyl group.

    2-(1H-Imidazol-2-yl)benzaldehyde: Contains an imidazole ring and a benzaldehyde group.

Uniqueness

N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine is unique due to its combination of an imidazole ring and a phenylethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with metal ions and redox-active species.

Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

(NE)-N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C11H11N3O/c15-14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-7,15H,8H2,(H,12,13)/b14-10+

InChI-Schlüssel

WDKJZPYRHWUAOT-GXDHUFHOSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N/O)/CC2=NC=CN2

Kanonische SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.